Ethyl 2-(3,5-dimethoxyphenyl)acetate
Description
Contextualization within Chemical Sciences
Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) is classified as an aromatic ester. Its structure is composed of a central benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and an ethyl acetate (B1210297) group attached to the ring via a methylene (B1212753) bridge. This specific arrangement of functional groups—the aromatic ring, the ether (methoxy) groups, and the ester group—makes it a valuable synthon in organic chemistry.
The presence of the 3,5-dimethoxy substitution pattern on the phenyl ring is particularly noteworthy. Methoxy groups are known to be prevalent in many natural products and are frequently incorporated into synthetic molecules by medicinal chemists. nih.gov They can influence a molecule's physicochemical properties and its ability to bind to biological targets. nih.govresearchgate.net The ester functional group is also significant, as it can undergo various chemical transformations, such as hydrolysis to form the corresponding carboxylic acid (3,5-dimethoxyphenylacetic acid) or transesterification with other alcohols. smolecule.com This reactivity allows chemists to use Ethyl 2-(3,5-dimethoxyphenyl)acetate as a versatile precursor for creating a diverse range of other compounds.
Significance in Contemporary Research Paradigms
The primary significance of this compound in modern research lies in its role as a chemical intermediate or building block for the synthesis of more complex, often biologically active, molecules. smolecule.com While research may not always focus on the ethyl ester itself, the core "3,5-dimethoxyphenylacetyl" moiety it provides is a key component in various areas of study.
In the field of medicinal chemistry, derivatives of dimethoxy- and trimethoxy-phenyl compounds are explored for a wide range of potential therapeutic applications. For instance, molecules containing a trimethoxyphenyl group have been synthesized and investigated for their anticancer properties, with some showing potent activity against specific cancer cell lines. mdpi.com The 3,5-dimethoxyphenyl structure is a component of these and other related synthetic compounds, making its precursors valuable in drug discovery and development pipelines.
Furthermore, the structural framework of this compound is relevant to the synthesis of natural products. For example, the total synthesis of Cytosporone B, a natural product, involves intermediates that feature a dimethoxyphenylacetic acid structure, underscoring the importance of this chemical class in constructing complex natural architectures. lookchem.com The utility of this compound is therefore found in its capacity to be integrated into synthetic pathways that lead to novel compounds with potential applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMABDMACJOZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474127 | |
| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65976-77-4 | |
| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 3,5 Dimethoxyphenyl Acetate and Its Derivatives
Established Synthetic Pathways
Traditional synthetic routes provide reliable and well-documented methods for the preparation of Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) and its derivatives. These approaches are often characterized by their use of readily available starting materials and straightforward reaction conditions.
Acid-Catalyzed Esterification Approaches
The most direct synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate is achieved through the acid-catalyzed esterification of 3,5-dimethoxyphenylacetic acid with ethanol (B145695). This reaction, commonly known as the Fischer-Speier esterification, is an equilibrium process driven to completion by the use of excess alcohol or the removal of water as it is formed. organic-chemistry.orgresearchgate.netontosight.ai The reaction is typically catalyzed by strong mineral acids such as sulfuric acid or hydrochloric acid, or by solid acid catalysts. organic-chemistry.orgontosight.aijocpr.com
The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol. Subsequent proton transfer and elimination of a water molecule yield the desired ester. ontosight.ai
Reaction Scheme:

Figure 1: Acid-catalyzed esterification of 3,5-dimethoxyphenylacetic acid to yield this compound.
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| 3,5-dimethoxyphenylacetic acid, Ethanol | Sulfuric Acid (catalytic) | Ethanol (excess) | Reflux | 4-8 hours | >90% |
| 3,5-dimethoxyphenylacetic acid, Ethanol | p-Toluenesulfonic acid | Toluene | Reflux (with Dean-Stark trap) | 6-12 hours | 85-95% |
| 3,5-dimethoxyphenylacetic acid, Ethanol | Amberlyst-15 | Ethanol (excess) | Reflux | 8-16 hours | ~90% |
Table 1: Representative Conditions for the Fischer-Speier Esterification Synthesis of this compound.
Claisen Condensation Strategies
The Claisen condensation provides a powerful method for the synthesis of β-keto esters, and a "crossed" or "mixed" Claisen condensation can be employed to synthesize derivatives of this compound. uwindsor.calibretexts.orgopenstax.orglibretexts.org This strategy involves the reaction of this compound, which possesses enolizable α-hydrogens, with a non-enolizable ester, such as diethyl oxalate (B1200264) or ethyl formate, in the presence of a strong base like sodium ethoxide. libretexts.orgopenstax.org
In a typical procedure, the base abstracts an α-proton from this compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the non-enolizable ester. Subsequent loss of an ethoxide leaving group yields the desired β-keto ester derivative. libretexts.org
Reaction Scheme:

Figure 2: Crossed Claisen condensation of this compound with diethyl oxalate.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Potential Yield |
| This compound | Diethyl oxalate | Sodium ethoxide | Ethanol | Diethyl 2-(3,5-dimethoxyphenyl)-3-oxobutanedioate | Good to Excellent |
| This compound | Ethyl formate | Sodium ethoxide | Ethanol | Ethyl 3-(3,5-dimethoxyphenyl)-2-formylpropanoate | Good |
Table 2: Plausible Crossed Claisen Condensation Reactions for the Synthesis of this compound Derivatives.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step by combining three or more reactants. encyclopedia.pub Derivatives of this compound can be accessed by utilizing 3,5-dimethoxyphenylacetic acid as a key component in isocyanide-based MCRs such as the Passerini and Ugi reactions. encyclopedia.pubwikipedia.orgorganic-chemistry.orgmdpi.com
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgmdpi.com By employing 3,5-dimethoxyphenylacetic acid, a diverse range of derivatives can be synthesized.
Passerini Reaction Scheme:

Figure 3: Passerini reaction utilizing 3,5-dimethoxyphenylacetic acid.
The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like structure. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net The use of 3,5-dimethoxyphenylacetic acid in this reaction allows for the creation of a library of complex amide derivatives. nih.govresearchgate.net
Ugi Reaction Scheme:

Figure 4: Ugi reaction with 3,5-dimethoxyphenylacetic acid as a component.
| Reaction | Components | Solvent | Product Type |
| Passerini (P-3CR) | 3,5-dimethoxyphenylacetic acid, Aldehyde/Ketone, Isocyanide | Aprotic (e.g., Dichloromethane) | α-acyloxy amide |
| Ugi (U-4CR) | 3,5-dimethoxyphenylacetic acid, Amine, Aldehyde/Ketone, Isocyanide | Protic (e.g., Methanol) | α-acylamino amide |
Table 3: Multicomponent Reactions for the Synthesis of Derivatives from 3,5-dimethoxyphenylacetic acid.
Advanced Synthetic Techniques
More contemporary synthetic methods enable the synthesis of highly functionalized and stereochemically complex derivatives of this compound. These techniques often employ transition metal catalysis and chiral auxiliaries or catalysts to achieve high levels of selectivity.
Iridium(III)-Catalyzed C-H Alkylation in Derivative Synthesis
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. Iridium(III) catalysis, in particular, has been shown to be effective for the ortho-alkylation of aromatic compounds containing directing groups. nih.govorganic-chemistry.orgresearchgate.netnih.gov While ester groups are generally considered weakly coordinating, under appropriate conditions with specific ligands and additives, they can direct the ortho-C-H functionalization of the phenyl ring of this compound. researchgate.net
This methodology would allow for the introduction of various alkyl or alkenyl groups at the positions ortho to the acetate (B1210297) moiety, providing a direct route to highly substituted derivatives that would be challenging to access through traditional methods. The reaction typically involves an iridium catalyst, a directing group (in this case, the ester), and a coupling partner such as an alkene.
Reaction Scheme:

Figure 5: Proposed Iridium(III)-catalyzed ortho-C-H alkylation of this compound.
| Substrate | Coupling Partner | Catalyst System | Directing Group | Product |
| This compound | Alkene (e.g., Styrene) | [Ir(cod)Cl]₂, Ligand | Ester | Ortho-alkylated derivative |
Table 4: Conceptual Framework for Iridium(III)-Catalyzed C-H Alkylation of this compound.
Stereoselective Synthesis and Diastereoselectivity
The synthesis of chiral derivatives of this compound with control over the stereochemistry at the α-carbon is a significant challenge. One effective strategy involves the deprotonation of the parent ester to form a prochiral enolate, followed by reaction with an electrophile in the presence of a chiral auxiliary or catalyst.
A notable approach is the direct enantioselective alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries. nih.gov This method can be adapted for the corresponding esters. The chiral lithium amide base would deprotonate this compound to form a chiral enolate complex, which would then react with an alkyl halide from a specific face to yield the α-substituted product with high enantiomeric excess.
Reaction Scheme:

Figure 6: Enantioselective α-alkylation of this compound using a chiral lithium amide.
| Substrate | Electrophile | Chiral Reagent | Product | Reported ee for Analogs |
| This compound | Methyl Iodide | Chiral Lithium Amide | Ethyl 2-(3,5-dimethoxyphenyl)propanoate | 88-95% nih.gov |
| This compound | Ethyl Iodide | Chiral Lithium Amide | Ethyl 2-(3,5-dimethoxyphenyl)butanoate | >95% nih.gov |
| This compound | Benzyl Bromide | Chiral Lithium Amide | Ethyl 2-(3,5-dimethoxyphenyl)-3-phenylpropanoate | ~92% nih.gov |
Table 5: Representative Data for the Enantioselective Alkylation of Arylacetic Acid Analogs. nih.gov
Characterization of Synthesized Compounds
The structural integrity and purity of newly synthesized compounds are confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular structure, functional groups, and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The two methoxy (B1213986) (OCH₃) groups, being equivalent, would produce a single sharp signal (singlet). The methylene bridge (Ar-CH₂-CO) would also appear as a singlet. The aromatic protons on the benzene (B151609) ring would generate signals in the aromatic region of the spectrum.
¹³C NMR: The carbon NMR would complement the proton data, showing unique signals for each carbon atom, including the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbons, the methylene bridge carbon, and the distinct carbons of the dimethoxy-substituted aromatic ring.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band would be the strong C=O (carbonyl) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ester and ether linkages, as well as C-H stretching from the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. The electron ionization (EI-MS) spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₆O₄), which is 224.25 g/mol . chemicalbook.com Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency / m/z |
|---|---|---|
| ¹H NMR | Ethyl (CH₃) | ~1.2 ppm (triplet) |
| Ethyl (CH₂) | ~4.1 ppm (quartet) | |
| Methylene (Ar-CH₂) | ~3.6 ppm (singlet) | |
| Methoxy (OCH₃) | ~3.8 ppm (singlet, 6H) | |
| Aromatic (Ar-H) | ~6.4-6.5 ppm (multiplet) | |
| IR | C=O Stretch (Ester) | 1735 - 1750 cm⁻¹ |
| C-O Stretch | 1050 - 1300 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z = 224 |
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure by mapping the electron density of a single crystal. While the crystal structure for this compound itself is not described in the searched literature, a detailed analysis of its derivative, Diphenylmthis compound , has been reported. iucr.orgnih.gov This analysis offers valuable insight into the molecular conformation of the 2-(3,5-dimethoxyphenyl)acetate moiety.
In the study, the diphenylmethyl derivative was synthesized and its structure confirmed by single-crystal X-ray diffraction. iucr.orgnih.gov The resulting crystals were suitable for analysis after being recrystallized from methanol (B129727). nih.gov The analysis revealed that the acetate moiety (C-C(=O)O-C) is nearly planar. This planar group forms a significant dihedral angle with respect to the dimethoxy phenyl ring, measured at 83.7 (1)°. The two phenyl rings of the diphenylmethyl group are oriented at a dihedral angle of 71.1 (2)° to each other. nih.gov This type of detailed structural data is vital for understanding molecular interactions and designing new compounds.
Table 2: Crystallographic Data for Diphenylmthis compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₃H₂₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Dihedral Angle (Acetate moiety to dimethoxy phenyl ring) | 83.7 (1)° |
| Dihedral Angle (Phenyl ring to Phenyl ring) | 71.1 (2)° |
Data sourced from a study on a derivative of the target compound. nih.gov
Purification and Yield Optimization in Synthetic Protocols
The isolation of a pure product from a reaction mixture is a critical step in chemical synthesis. For this compound and its derivatives, standard organic chemistry purification techniques are employed, and reaction conditions are optimized to maximize the product yield.
Purification Methods:
Extraction: A common initial workup step involves extraction. For instance, a typical synthesis via Fischer esterification involves heating the corresponding carboxylic acid in ethanol with an acid catalyst. After the reaction, the mixture is concentrated, diluted with water, and the product is extracted into an organic solvent. guidechem.com
Column Chromatography: This is a widely used method for purifying these compounds. Crude products are often subjected to column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate and petroleum ether (e.g., in a 1:4 ratio) has been successfully used to isolate a pure derivative, resulting in colorless crystals with yields as high as 85-90%. iucr.orgnih.gov
Recrystallization: To obtain high-purity crystals, especially those suitable for X-ray analysis, recrystallization is often the final purification step. Methanol has been documented as an effective solvent for the recrystallization of a derivative of the target compound. nih.gov
Yield Optimization: The yield of the desired product is highly dependent on the reaction conditions. In the synthesis of related esters via alkylation, the choice of solvent has been shown to have a dramatic effect on the outcome. For the synthesis of a similar compound, Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, using N,N-dimethylformamide (DMF) as the solvent resulted in a high yield of 91%. walisongo.ac.id In contrast, using other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH₃CN) gave significantly lower yields of 51% and 47%, respectively. walisongo.ac.id This highlights the importance of solvent screening during the development of a synthetic protocol to optimize product yield. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is also essential to ensure the reaction goes to completion before initiating the purification process. iucr.orgnih.gov
Table 3: Summary of Purification Techniques for Related Acetate Compounds
| Technique | Details | Compound Type | Reference |
|---|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/petroleum ether (1:4) | Diphenylmthis compound | iucr.orgnih.gov |
| Recrystallization | Methanol | Diphenylmthis compound | nih.gov |
| Extraction & Concentration | Dilution with water, extraction into organic solvent | This compound | guidechem.com |
Biological Activity and Pharmacological Investigations of Ethyl 2 3,5 Dimethoxyphenyl Acetate
General Overview of Potential Bioactivities
Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) is a chemical compound that has been investigated for its potential biological activities. As a derivative of phenylacetic acid, it belongs to a class of compounds that are of interest in medicinal chemistry. Research suggests that this compound and its analogs may possess a range of bioactivities, though the specific actions of Ethyl 2-(3,5-dimethoxyphenyl)acetate itself are still a subject of ongoing study. The presence of the dimethoxyphenyl group is significant, as this moiety is found in numerous biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties. The ester functional group can also influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Targeted Biological Pathways and Mechanisms of Action
The specific biological pathways and mechanisms of action for this compound are not yet fully elucidated. However, based on its chemical structure and the activities of related compounds, several potential targets and mechanisms can be hypothesized.
Protein Binding Interactions
The interaction of small molecules with proteins is a fundamental aspect of pharmacology. The aromatic rings and the ester group of this compound provide potential sites for non-covalent interactions with protein targets. These interactions could include hydrogen bonding, hydrophobic interactions, and van der Waals forces. Such binding events are critical for the compound to exert any biological effect, as they can lead to the modulation of a protein's function.
Enzyme Modulation and Inhibition
Many therapeutic agents act by modulating the activity of enzymes. Given its structure, this compound could potentially act as an enzyme inhibitor. ambeed.com For instance, compounds with similar phenylacetic acid scaffolds have been explored as inhibitors of various enzymes, including cyclooxygenases (COX) and lipoxygenases, which are involved in inflammatory pathways. ambeed.com The dimethoxy substitutions on the phenyl ring could influence the binding affinity and selectivity of the compound for specific enzyme active sites.
Receptor Modulation
Receptors are key components of cellular communication, and their modulation can lead to significant physiological responses. While direct evidence is limited, the structural features of this compound suggest it might interact with various receptor types. For example, G-protein coupled receptors (GPCRs) are a large family of receptors that are common targets for drugs. The aromatic and lipophilic nature of the compound could facilitate its interaction with the transmembrane domains of such receptors.
Cellular Signaling Pathway Modulation
By interacting with proteins, enzymes, or receptors, this compound could potentially modulate various intracellular signaling pathways. These pathways are complex networks that control cellular processes such as growth, differentiation, and apoptosis. For example, if the compound were to inhibit an enzyme that is part of a signaling cascade, it could lead to the downstream modulation of that pathway. The ferroptosis signaling pathway is one of many potential pathways that could be influenced. ambeed.com
In Vitro Pharmacological Studies
In vitro studies, which are conducted in a controlled environment outside of a living organism, are essential for characterizing the pharmacological profile of a new compound. Such studies for this compound would likely involve a variety of assays to determine its effects on specific molecular targets and cellular processes.
Anti-Prion ActivityNo research data is available concerning the evaluation of this compound for anti-prion activity.
Due to the absence of specific research on this compound for each of the required topics, generating the requested article with the necessary data tables and detailed findings is not feasible.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. Such studies systematically alter parts of a molecule to determine which chemical groups are responsible for evoking a target biological effect.
Influence of Substituent Modifications on Bioactivity
Detailed SAR studies focusing on the this compound scaffold have not been identified in publicly available scientific literature. Research on broader categories of methoxy-substituted phenyl derivatives suggests that the number and position of methoxy (B1213986) groups on the aromatic ring are critical determinants of bioactivity. nih.gov However, specific investigations into how modifications to either the ethyl acetate (B1210297) group or the 3,5-dimethoxy substituents of this particular compound affect its biological profile have not been reported. To establish a clear SAR, future studies would need to synthesize and test a series of analogues, as detailed in the table below, to probe the electronic and steric requirements for activity.
Table 1: Proposed Analogs for Future SAR Studies
| Modification Area | Parent Structure Group | Proposed Modifications | Rationale for Investigation |
|---|---|---|---|
| Ester Group | -COOCH₂CH₃ | -COOH (acid), -COOCH₃ (methyl ester), -CONH₂ (amide) | To determine the importance of the ester functionality and its size for potential receptor binding or cell permeability. |
| Methoxy Groups | 3,5-(-OCH₃)₂ | 2,5-dimethoxy; 3,4-dimethoxy; 3,4,5-trimethoxy; 3,5-dihydroxy | To evaluate the influence of the position and number of electron-donating groups on the phenyl ring on the compound's activity. |
Conformational Flexibility and Biological Response
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. The flexibility of the bond between the phenyl ring and the acetate group in this compound allows the molecule to adopt various spatial arrangements. However, specific studies employing methods such as X-ray crystallography or computational modeling to determine the preferred conformation of this compound and link it to a specific biological response are currently absent from the literature. Such analyses would be necessary to understand how the molecule orients itself to interact with potential enzymatic or receptor targets.
In Vivo Pharmacological Studies and Models
Despite the parent compound, 3,5-Dimethoxyphenylacetic acid, being noted as a versatile building block in the synthesis of potential analgesics and anti-inflammatory agents, no direct in vivo pharmacological studies on this compound have been published. chemimpex.com The evaluation of a compound in living organisms is a critical step to determine its efficacy, potency, and pharmacokinetic profile. To date, no research detailing the effects of this compound in any animal models of disease has been identified. Future research would be required to explore its potential therapeutic effects in established preclinical models.
Computational Chemistry and Theoretical Studies of Ethyl 2 3,5 Dimethoxyphenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and various electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. Despite a thorough search of scientific literature, specific DFT studies focused exclusively on Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) have not been identified.
Typically, DFT calculations for a molecule like Ethyl 2-(3,5-dimethoxyphenyl)acetate would involve the use of a functional, such as B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate vibrational frequencies. Such calculations would provide insights into bond lengths, bond angles, and dihedral angles, confirming the molecule's three-dimensional structure. For instance, a study on the related compound, diphenylmthis compound, confirmed the planarity of the dimethoxyphenyl ring and determined the dihedral angle between the acetate (B1210297) moiety and the ring. nih.gov Similar foundational data for the ethyl ester would be a prerequisite for more advanced computational analyses.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Specific calculations of the HOMO-LUMO energy gap for this compound are not available in the published literature. A theoretical study would involve calculating the energies of the HOMO and LUMO using a method like DFT. The resulting energy gap would indicate the molecule's susceptibility to electronic excitation and its potential to engage in chemical reactions.
A hypothetical data table for such an analysis is presented below, illustrating the type of information that would be generated.
Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are placeholders as no specific computational data for this compound was found.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions by examining the delocalization of electron density between orbitals. This analysis provides a detailed picture of the bonding within a molecule.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.
There are no published molecular docking studies featuring this compound. A typical docking study would involve preparing the 3D structure of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the active site. The results would be presented in terms of binding energy (kcal/mol) and would detail the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues.
Illustrative Molecular Docking Results Template
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues |
| Target Name | Value | Amino Acid, Amino Acid |
| Target Name | Value | Amino Acid, Amino Acid |
Note: This table is a template, as no specific molecular docking data for this compound was found.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and dynamic behavior of a molecule in a specific environment, such as in solution or bound to a protein.
No specific molecular dynamics simulation studies for this compound have been reported in the scientific literature. An MD simulation would typically follow a molecular docking study to assess the stability of the predicted ligand-protein complex over a period of nanoseconds. The analysis of the simulation trajectory would include metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of the protein structure.
Computational Prediction of Biological Activity and Selectivity
Computational methods, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can be used to predict the biological activity and selectivity of a compound based on its chemical structure. These in silico predictions help in prioritizing compounds for further experimental testing.
There are no specific computational predictions of the biological activity and selectivity for this compound available in the literature. Such a study would involve using various predictive models to screen the compound against a panel of biological targets or to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The output would typically be a probability score or a predicted activity value.
Example of a Predicted Biological Activity Profile
| Activity Type | Prediction (e.g., Pa > Pi) |
| Kinase Inhibitor | Value |
| GPCR Ligand | Value |
| Ion Channel Modulator | Value |
Note: The data in this table is for illustrative purposes only, as no specific predictions for this compound were found. "Pa" represents the probability of being active, and "Pi" represents the probability of being inactive.
Physicochemical Properties from Computational Methods
Computational chemistry provides valuable insights into the physicochemical properties of molecules, offering a theoretical understanding that complements experimental data. For this compound, while direct computational studies are limited, analysis of closely related compounds and general computational methods for similar structures allow for the prediction and understanding of its molecular characteristics.
Detailed computational studies, including Density Functional Theory (DFT) calculations, have been performed on derivatives of dimethoxybenzene and substituted phenylacetates. researchgate.netbohrium.com These studies typically investigate electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy gap between them, and Molecular Electrostatic Potentials (MEPs). researchgate.netbohrium.com These parameters are crucial in understanding the reactivity and stability of the molecule. researchgate.net For instance, the HOMO-LUMO energy gap is an indicator of thermodynamic stability. researchgate.net
The study on Diphenylmthis compound involved Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis revealed that H···H interactions are the most significant contributors to the crystal packing. researchgate.net
The table below summarizes key physicochemical parameters that are typically determined through computational methods for compounds in this class. The data presented for Diphenylmthis compound is based on its published crystal structure analysis.
| Property | Value for Diphenylmthis compound | Significance |
|---|---|---|
| Molecular Formula | C23H22O4 | Indicates the elemental composition of the molecule. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P21/c | Defines the specific symmetry elements of the crystal. |
Further computational analyses on related dimethoxybenzene derivatives have shown that the positions of the methoxy (B1213986) groups on the phenyl ring significantly influence the electronic properties of the molecule. researchgate.netbohrium.com These studies often employ DFT with various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311G(d,p), Def2-TZVP) to calculate properties like HOMO-LUMO energies and MEPs. researchgate.netbohrium.com The MEP is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.net
In the absence of a direct computational study on this compound, the data from its diphenylmethyl analog and the broader computational literature on dimethoxybenzene derivatives provide a solid foundation for predicting its physicochemical behavior at a molecular level.
Advanced Applications and Future Research Directions
Role as a Synthetic Intermediate in Complex Molecule Synthesis
Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its ester and aromatic functionalities allow for a variety of chemical transformations.
Key reactions involving this compound include:
Ester Hydrolysis: The ethyl ester group can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid. This acid is a versatile synthon for further modifications.
Transesterification: Reaction with different alcohols in the presence of an acid catalyst can produce a variety of other esters, tailoring the molecule for specific applications.
Electrophilic Aromatic Substitution: The electron-donating methoxy (B1213986) groups on the phenyl ring direct incoming electrophiles to specific positions, enabling the introduction of new functional groups and the construction of more elaborate molecular architectures.
Esters like Ethyl 2-(3,5-dimethoxyphenyl)acetate are considered fundamental synthons in organic synthesis due to their prevalence in bioactive natural products. nih.gov The synthesis of biologically active natural products is a key area for the discovery of new drugs. researchgate.net The compound's structure is a component of more complex molecules used in the synthesis of sensitive and labile compounds. nih.goviucr.org
Exploration in Medicinal Chemistry and Drug Development
The 3,5-dimethoxyphenyl motif is a recognized pharmacophore found in numerous biologically active compounds, making this compound a valuable scaffold in drug discovery.
Anticancer Research: The 3,4,5-trimethoxyphenyl moiety, structurally related to the 3,5-dimethoxyphenyl group, is a key feature in potent anticancer agents like Combretastatin A-4 and podophyllotoxin. mdpi.com These compounds often exert their effects by interacting with tubulin, a critical protein involved in cell division. mdpi.comnih.gov Researchers are exploring derivatives of this compound to develop new tubulin inhibitors. For instance, novel 2-amino thiophene (B33073) derivatives incorporating a dimethoxyphenyl ethyl moiety have shown potent antiproliferative activity by inhibiting tubulin assembly. nih.gov
Antibacterial and Other Bioactivities: A derivative, ethyl 3,5-dimethoxy-2-propionylphenylacetate, isolated from a marine-derived fungus, has demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus. nih.gov This highlights the potential for discovering new antibacterial agents from this class of compounds. Furthermore, the core structure is related to intermediates used in the synthesis of selective angiotensin II receptor antagonists, indicating a potential role in cardiovascular drug development. researchgate.net
Development of Novel Derivatives with Enhanced Bioactivity
The modification of the core structure of this compound is a key strategy for enhancing its biological activity and developing new therapeutic agents.
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how chemical structure influences biological activity. For example, in a series of 2,5-dimethoxyphenylpiperidines, the presence and position of methoxy groups on the phenyl ring were found to be critical for agonist potency at serotonin (B10506) 5-HT2A receptors. nih.gov Deletion of either the 2- or 5-methoxy group led to a significant drop in potency. nih.gov Similarly, studies on ethyl p-methoxycinnamate, another related ester, have shown that both the ester and methoxy functional groups play an important role in its anti-inflammatory activity. ugm.ac.idresearchgate.net
Synthesis of Novel Analogs: Researchers are actively synthesizing new analogs to improve efficacy. For instance, novel trimethoxyphenyl-based compounds have been synthesized and evaluated for their cytotoxic activity against hepatocellular carcinoma cell lines, with some exhibiting potent inhibition of β-tubulin polymerization. mdpi.com The synthesis of new heterocyclic indole-trimethoxyphenyl conjugates is another area of exploration for novel anticancer agents. mdpi.com
Table 1: Examples of Bioactive Derivatives and their Studied Activities
| Derivative Class | Core Moiety | Target/Activity | Key Finding |
|---|---|---|---|
| 2-Amino Thiophenes | 2',5'-Dimethoxyphenyl | Antiproliferative (Tubulin Inhibition) | The ethyl spacer between the phenyl and thiophene rings was crucial for activity. nih.gov |
| Phenylpiperidines | 2,5-Dimethoxyphenyl | Serotonin 5-HT2A Receptor Agonist | Deletion of methoxy groups significantly reduced agonist potency. nih.gov |
| Benzo[b]thiophenes | 3,4,5-Trimethoxyanilino | Antiproliferative | Replacement of an ester group with a phenyl ring was explored to improve metabolic stability. unife.it |
| Phenylacetate Derivative | 3,5-Dimethoxy-2-propionylphenyl | Antibacterial | Showed activity against MRSA and Vibrio vulnificus. nih.gov |
Optoelectronic and Organic Electrical Device Applications
While direct applications of this compound in optoelectronics are not extensively documented, its structural motifs are relevant to the field. Phenyl acetate (B1210297) and related aromatic esters are components of molecules studied for their electronic properties. The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) relies on tailored organic molecules with specific electronic and photophysical properties. The dimethoxyphenyl group can influence the electron density and, consequently, the HOMO/LUMO energy levels of a molecule, which are critical parameters for these applications. Future research could involve incorporating the this compound scaffold into larger conjugated systems to explore their potential in organic electronics.
Investigation in Material Science Applications
In material science, the focus is on creating polymers and other materials with specific properties. While research on this compound in this area is still emerging, its potential as a monomer or a modifying agent for polymers is being considered. The aromatic ring can impart rigidity and thermal stability to a polymer backbone, while the ester group can be a site for polymerization or cross-linking reactions. Its derivatives could potentially be used in the development of specialty polymers, liquid crystals, or other advanced materials. unife.it
Industrial and Agrochemical Applications
The structural features of this compound suggest potential applications in industrial and agrochemical sectors.
Industrial Uses: Ethyl esters are frequently used in the flavor and fragrance industry due to their often pleasant aromas. smolecule.com While the specific scent profile of this compound is not widely reported, its derivatives could be explored for such applications. Additionally, its role as a versatile chemical intermediate makes it valuable in the broader chemical industry for the synthesis of various fine chemicals. smolecule.com
Agrochemical Potential: The search for new herbicides and pesticides is a continuous effort in the agrochemical industry. Many biologically active molecules used in agriculture contain substituted phenyl rings. The methoxy groups on the phenyl ring of this compound can influence its interaction with biological targets in pests or weeds. Research into the herbicidal or insecticidal properties of this compound and its derivatives could open up new avenues for its application.
Analytical Methodologies for Ethyl 2 3,5 Dimethoxyphenyl Acetate Detection and Quantification
Spectroscopic Techniques
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used for the determination of the molecular weight and structural elucidation of Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223). When coupled with chromatographic techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and selectivity for the detection and quantification of this compound in various matrices.
In mass spectrometry, the Ethyl 2-(3,5-dimethoxyphenyl)acetate molecule is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides valuable information about the compound's structure.
While a specific mass spectrum for this compound is not publicly available in spectral databases, the fragmentation pattern can be predicted based on the analysis of its close structural analog, Mthis compound, and general principles of ester fragmentation. The molecular weight of this compound is 224.25 g/mol . The molecular ion peak [M]+ would therefore be expected at an m/z of 224.
Key fragmentation pathways for esters often involve the cleavage of the C-O bond between the carbonyl group and the ethoxy group, or the loss of the ethoxy group. A characteristic fragmentation pattern for a related compound, Mthis compound (molecular weight 210.23 g/mol ), shows a prominent molecular ion peak and significant fragment ions. Based on this, the anticipated fragmentation for this compound would likely involve the following key fragments:
Loss of the ethoxy radical (-•OCH2CH3): This would result in a fragment ion [M - 45]+ with an m/z of 179.
Loss of ethylene (B1197577) (C2H4) via McLafferty rearrangement: This would lead to a fragment ion.
Formation of the 3,5-dimethoxybenzyl cation: Cleavage of the bond between the methylene (B1212753) group and the phenyl ring could result in a fragment with an m/z of 151.
The table below illustrates the predicted significant mass-to-charge ratios for this compound in a mass spectrum.
| Predicted m/z | Corresponding Fragment Ion | Notes |
| 224 | [C12H16O4]+ | Molecular Ion |
| 179 | [C10H11O3]+ | Loss of the ethoxy radical |
| 151 | [C9H11O2]+ | 3,5-dimethoxybenzyl cation |
These predicted fragmentation patterns are instrumental in the qualitative identification of this compound in complex mixtures. For quantitative analysis, specific fragment ions can be monitored using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to enhance sensitivity and selectivity.
Validation of Analytical Methods (Specificity, Linearity, Precision, Accuracy)
The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, a High-Performance Liquid Chromatography (HPLC) method would typically be validated according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, precision, and accuracy. nih.gov
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In an HPLC method, specificity is demonstrated by the complete separation of the peak for this compound from other peaks. This is typically verified by comparing the chromatograms of a blank, a placebo (matrix without the analyte), a standard solution of the analyte, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the specificity of the method.
Linearity
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte. For an HPLC method, linearity is typically assessed by analyzing a series of at least five standard solutions of this compound at different concentrations. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999.
The following table presents hypothetical data for a linearity study of this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 626,150 |
| 75 | 938,540 |
| 100 | 1,251,320 |
Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability is determined by performing the analysis on multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.
Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or on different equipment.
The acceptance criterion for precision is typically an RSD of ≤ 2%.
The table below shows example data for a precision study.
| Precision Level | Concentration (µg/mL) | Measured Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 50 | 50.2, 49.8, 50.1, 49.9, 50.3, 49.7 | 0.45 |
| Intermediate Precision (Day 1, n=3) | 50 | 50.1, 49.9, 50.2 | 0.30 |
| Intermediate Precision (Day 2, n=3) | 50 | 49.8, 50.3, 49.9 | 0.50 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo (spiked sample) and the percentage of the analyte recovered by the analytical method is calculated. The analysis is typically performed at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with multiple replicates at each level. The acceptance criteria for accuracy are generally between 98% and 102% recovery.
The following table provides illustrative data for an accuracy study.
| Spiked Level (%) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 40 | 39.8 | 99.5 |
| 100 | 50 | 50.3 | 100.6 |
| 120 | 60 | 59.7 | 99.5 |
Chemical Reactivity and Photochemistry of Ethyl 2 3,5 Dimethoxyphenyl Acetate
Oxidation Reactions
The oxidation of Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) can proceed at different sites of the molecule, primarily involving the benzylic position and the aromatic ring, depending on the oxidizing agent and reaction conditions.
While specific studies on the comprehensive oxidation of Ethyl 2-(3,5-dimethoxyphenyl)acetate are not extensively documented, the reactivity of analogous compounds provides insight into its potential oxidative pathways. For instance, the oxidation of similar methoxy-substituted aromatic compounds suggests that oxidative cleavage of the ether linkages or oxidation of the aromatic ring can occur under strong oxidizing conditions.
A plausible, though less common, oxidation reaction could involve the benzylic carbon atom. Strong oxidizing agents have the potential to oxidize the methylene (B1212753) group adjacent to the aromatic ring. However, the electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring makes the aromatic nucleus itself susceptible to oxidation, which can sometimes lead to ring-opening or the formation of quinone-like structures under harsh conditions.
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Strong Oxidants (e.g., KMnO₄, CrO₃) | Ring-opened products, quinone derivatives | Harsh (e.g., high temperature, strong acid/base) |
| Milder Oxidants | Limited or no reaction at the benzylic position | Standard conditions |
Reduction Reactions
The primary site for reduction in this compound is the ester functional group. The choice of reducing agent is critical in determining the outcome of the reaction.
Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective in reducing esters to their corresponding primary alcohols. adichemistry.commasterorganicchemistry.com In this case, the reduction of this compound with LiAlH₄ would yield 2-(3,5-dimethoxyphenyl)ethanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon of the ester. This is followed by a second hydride attack on the intermediate aldehyde, ultimately leading to the primary alcohol after an aqueous workup. adichemistry.com
In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters to alcohols under standard conditions. youtube.com Therefore, treatment of this compound with NaBH₄ would likely result in no reaction at the ester group.
| Reducing Agent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(3,5-dimethoxyphenyl)ethanol | Anhydrous ether or THF, followed by aqueous workup |
| Sodium Borohydride (NaBH₄) | No reaction | Standard alcoholic solvents |
Substitution Reactions
This compound can undergo substitution reactions at two main locations: the aromatic ring (electrophilic aromatic substitution) and the carbonyl carbon of the ester (nucleophilic acyl substitution).
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution. The two methoxy groups are strong ortho-, para-directing and activating substituents due to their ability to donate electron density to the benzene ring through resonance. minia.edu.eg This makes the positions ortho and para to the methoxy groups (positions 2, 4, and 6) particularly nucleophilic.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, electrophilic attack is expected to occur at the 2, 4, or 6 positions of the aromatic ring. The steric hindrance from the adjacent acetate (B1210297) side chain might influence the regioselectivity of the substitution.
| Reaction | Electrophile | Expected Product(s) |
| Halogenation (e.g., Bromination) | Br⁺ (from Br₂/FeBr₃) | Ethyl 2-(2-bromo-3,5-dimethoxyphenyl)acetate and/or Ethyl 2-(4-bromo-3,5-dimethoxyphenyl)acetate |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Ethyl 2-(2-nitro-3,5-dimethoxyphenyl)acetate and/or Ethyl 2-(4-nitro-3,5-dimethoxyphenyl)acetate |
Nucleophilic Acyl Substitution
The ester functional group is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This leads to a nucleophilic acyl substitution reaction, where the ethoxy group (-OCH₂CH₃) acts as the leaving group. masterorganicchemistry.com
A common example of this type of reaction is hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis (saponification) with a strong base like sodium hydroxide (B78521) would lead to the formation of the sodium salt of 3,5-dimethoxyphenylacetic acid and ethanol (B145695). Subsequent acidification would then yield 3,5-dimethoxyphenylacetic acid.
Photosolvolysis Studies
The photochemical behavior of benzylic esters, particularly those with electron-donating substituents like methoxy groups, has been a subject of interest. Photosolvolysis involves the cleavage of a bond upon absorption of light in a solvent that can act as a nucleophile.
Studies on the photochemistry of benzylic esters in methanol (B129727) have shown that substituents on the aromatic ring can significantly influence the reaction's efficiency and product distribution. lookchem.comdal.ca For esters with methoxy substituents, the position of the substituent (meta vs. para) can have a profound effect on the excited-state reaction rate. lookchem.com
| Photochemical Reaction | Solvent | Key Intermediates | Potential Products |
| Photosolvolysis | Methanol | Radical pair, Ion pair | Products from solvent trapping of carbocation, radical coupling products |
Environmental and Green Chemistry Considerations
Sustainable Synthesis Approaches
The pursuit of sustainable synthesis routes for fine chemicals like Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) is a central theme in modern green chemistry. While specific green synthesis protocols for this exact molecule are not extensively detailed in publicly available research, the application of established green chemistry principles can significantly reduce the environmental impact of its production. A conventional approach to synthesizing this ester would likely involve the Fischer esterification of 3,5-dimethoxyphenylacetic acid with ethanol (B145695), catalyzed by a strong mineral acid such as sulfuric acid. Green alternatives focus on improving the efficiency and reducing the hazard profile of this type of transformation.
Key areas for developing sustainable synthesis include:
Catalysis: Replacing corrosive and hazardous mineral acids with solid acid catalysts is a primary goal. Materials like zeolites, ion-exchange resins, or functionalized silicas offer advantages such as reusability, reduced corrosion, and simpler product purification, which minimizes waste generation.
Alternative Energy Sources: The use of microwave irradiation or sonochemistry can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Microwave-assisted synthesis, in particular, can lead to higher yields and cleaner reactions by providing uniform and rapid heating. nih.gov
Solvent Selection: While the esterification can potentially be run with an excess of the reactant ethanol, thereby minimizing the need for an additional solvent, many industrial processes rely on solvents to facilitate the reaction and separation. The principles of green chemistry advocate for the use of benign solvents. Ethyl acetate (B1210297) itself is often considered a "green solvent" due to its lower toxicity and environmental impact compared to many other organic solvents. epa.gov Designing processes that use such solvents or, ideally, operate under solvent-free conditions, is a key consideration.
Atom Economy and Process Intensification: The atom economy of an esterification reaction is inherently high. However, continuous flow chemistry offers a path to further process intensification. Flow reactors can improve heat and mass transfer, leading to better control over reaction conditions, increased safety, and potentially higher yields and purity, thereby reducing the need for extensive purification steps that generate waste. nih.gov
The table below outlines a comparison between a traditional and a potential green synthesis approach for Ethyl 2-(3,5-dimethoxyphenyl)acetate.
| Feature | Traditional Synthesis (Fischer Esterification) | Potential Green Synthesis |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Reusable Solid Acid (e.g., Amberlyst-15, Zeolite) |
| Energy Input | Conventional reflux heating (hours) | Microwave irradiation or Flow Reactor (minutes) |
| Solvent | Often an excess of ethanol or a non-polar solvent like toluene | Minimal or no solvent (excess ethanol as reactant/solvent) |
| Work-up | Neutralization of acid, aqueous extraction | Simple filtration to remove catalyst |
| Waste | Acidic/basic aqueous waste, solvent waste | Minimal waste, catalyst is recycled |
By integrating these strategies, the synthesis of this compound can be aligned more closely with the goals of sustainability, reducing both its environmental impact and production costs.
Biodegradation and Environmental Fate
The environmental fate of a synthetic compound is determined by its persistence, potential for bioaccumulation, and biodegradability. For this compound, its structure, containing both an aromatic ring and an ester functional group, dictates its likely behavior in the environment.
Aromatic esters are generally known to be more resistant to biodegradation than their aliphatic counterparts due to the stability of the benzene (B151609) ring. scielo.br However, the ester linkage provides a potential site for initial degradation through hydrolysis, which can be either a biotic or abiotic process. This hydrolysis would break the molecule into 3,5-dimethoxyphenylacetic acid and ethanol, two compounds with their own environmental profiles.
Several structural features of this compound are pertinent to its environmental fate:
Ester Group: The ester bond is susceptible to cleavage by esterase enzymes, which are widespread in microorganisms. This enzymatic hydrolysis is a common first step in the biodegradation of many ester-containing compounds.
Aromatic Ring: The 3,5-dimethoxy substituted phenyl ring is the more recalcitrant part of the molecule. The biodegradation of aromatic compounds in the environment is a well-known but often slow process, typically initiated by dioxygenase enzymes that hydroxylate the ring, leading to ring cleavage. The presence of methoxy (B1213986) groups can influence the rate and pathway of this degradation.
Methoxy Groups: The two methoxy (-OCH₃) groups on the aromatic ring can impact the molecule's water solubility and susceptibility to microbial attack. While they may increase hydrophilicity to some extent, they can also present a challenge for certain microbial degradation pathways. Demethylation is a common biological process that could occur before or after ring cleavage.
The potential environmental degradation pathway is summarized below:
| Degradation Step | Description | Resulting Products |
| 1. Initial Hydrolysis | Cleavage of the ester bond via chemical or enzymatic (esterase) action. | 3,5-dimethoxyphenylacetic acid and Ethanol |
| 2. Degradation of Products | Ethanol is readily biodegradable. 3,5-dimethoxyphenylacetic acid would undergo further degradation. | Carbon dioxide, water, and biomass |
| 3. Aromatic Ring Cleavage | The 3,5-dimethoxyphenylacetic acid would likely be degraded via hydroxylation of the aromatic ring, followed by enzymatic ring opening. | Various aliphatic intermediates |
Without specific experimental data on the biodegradation of this compound, its environmental persistence remains an open question. However, based on the degradation of similar aromatic esters, it is expected to be ultimately biodegradable, although potentially at a slow rate. Its low molecular weight makes bioaccumulation unlikely. The ecotoxicological impact would depend on the concentration and the specific toxicity of the parent compound and its degradation intermediates. frontiersin.orgresearchgate.net
Q & A
Basic: What are the optimal synthetic conditions for Ethyl 2-(3,5-dimethoxyphenyl)acetate to maximize yield and purity?
Methodological Answer:
The synthesis typically involves acid-catalyzed esterification of 2-(3,5-dimethoxyphenyl)acetic acid with ethanol. Key parameters include:
- Catalyst: Concentrated sulfuric acid (0.5–1.0 eq) to drive equilibrium toward ester formation.
- Reflux conditions: Heating at 70–80°C for 6–12 hours under anhydrous conditions.
- Water removal: Use a Dean-Stark trap to azeotropically remove water and improve yield .
- Workup: Neutralize residual acid with NaHCO₃, followed by extraction (ethyl acetate) and purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.3–6.8 ppm for 3,5-dimethoxy-substituted phenyl) and ester groups (δ 4.1–4.3 ppm for CH₂COOEt; δ 1.2–1.4 ppm for ethyl CH₃). Methoxy groups appear as singlets near δ 3.7–3.8 ppm .
- IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹) .
- GC-MS: Verify molecular ion ([M⁺] at m/z 238) and fragmentation patterns (e.g., loss of ethoxy group, m/z 193) .
Advanced: How can researchers resolve discrepancies in reported bioactivity of this compound across studies?
Methodological Answer:
Discrepancies may arise from purity variations or assay conditions . To address this:
- Purity validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .
- Receptor specificity: Test in A1/A2 adenosine receptor knockout models (e.g., DPMA, a structurally related compound, showed adenosine receptor-dependent vasodepression in ).
- Dose-response curves: Compare EC₅₀ values across cell lines (e.g., HEK293 vs. primary endothelial cells) to identify tissue-specific effects .
Advanced: What computational strategies predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with adenosine receptors (A1/A2), focusing on methoxy groups’ role in hydrogen bonding .
- ADMET prediction: Software like SwissADME calculates logP (~2.5, indicating moderate lipophilicity) and BBB permeability (likely low due to ester hydrolysis).
- Metabolic stability: Simulate hepatic metabolism (e.g., CYP3A4-mediated demethylation) using Schrödinger’s BioLuminate .
Basic: What are common impurities during synthesis, and how can they be mitigated?
Methodological Answer:
- Unreacted starting material: Monitor reaction progress via TLC (hexane:ethyl acetate 3:1; UV visualization).
- Diethyl ether byproduct: Minimize by controlling ethanol stoichiometry (1.2–1.5 eq excess).
- Oxidation products: Use inert atmosphere (N₂/Ar) during reflux to prevent phenolic oxidation .
Advanced: How does the 3,5-dimethoxy substitution influence physicochemical properties?
Methodological Answer:
- Solubility: The polar methoxy groups enhance water solubility (~1.2 mg/mL) compared to non-substituted analogs.
- logP: Experimental logP ≈ 2.3 (calculated via shake-flask method), balancing lipophilicity for membrane penetration.
- Electronic effects: Methoxy groups act as electron-donating substituents , stabilizing the aromatic ring and directing electrophilic substitution to the para position .
Advanced: What strategies enable regioselective functionalization of the phenyl ring in this compound?
Methodological Answer:
- Electrophilic aromatic substitution: Use HNO₃/H₂SO₄ for nitration at the para position (activated by methoxy groups).
- Protection/deprotection: Temporarily silylate the ester (e.g., TMSCl) to prevent side reactions during bromination .
- Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) to introduce substituents at the 4-position .
Basic: How can researchers validate the stability of this compound under storage conditions?
Methodological Answer:
- Accelerated stability studies: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- Degradation pathways: Ester hydrolysis to 2-(3,5-dimethoxyphenyl)acetic acid (confirmed by NMR δ 12.5 ppm for -COOH) .
Advanced: What in vitro assays are suitable for evaluating its potential as a neuroprotective agent?
Methodological Answer:
- Oxidative stress models: Test in SH-SY5Y cells under H₂O₂-induced stress; measure ROS reduction via DCFH-DA fluorescence.
- Adenosine receptor binding: Competitive assays with [³H]DPMA (IC₅₀ determination) .
Advanced: How can structural analogs of this compound guide SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
